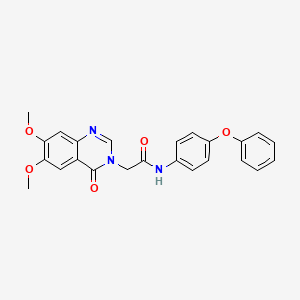

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-phénoxyphényl)-2-(6,7-diméthoxy-4-oxoquinazolin-3(4H)-yl)acétamide est un composé organique synthétique appartenant à la famille des quinazolinones. Ce composé se caractérise par sa structure complexe, qui comprend un noyau de quinazolinone, des groupes méthoxy et un fragment phénoxyphénylacétamide. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(4-phénoxyphényl)-2-(6,7-diméthoxy-4-oxoquinazolin-3(4H)-yl)acétamide implique généralement plusieurs étapes :

Formation du noyau de quinazolinone : Le noyau de quinazolinone peut être synthétisé par cyclisation de dérivés de l'acide anthranilique avec du formamide ou ses dérivés en conditions acides ou basiques.

Introduction de groupes méthoxy : La méthoxylation du noyau de quinazolinone est réalisée en utilisant du méthanol et un catalyseur approprié, tel que l'acide sulfurique ou un acide de Lewis.

Formation de l'acétamide : Le fragment acétamide est introduit en faisant réagir l'intermédiaire de quinazolinone avec du chlorure de chloroacétyle en présence d'une base comme la triéthylamine.

Substitution phénoxyphényle : La dernière étape implique la substitution de l'acétamide par de la 4-phénoxyaniline dans des conditions qui favorisent la substitution nucléophile, comme le chauffage dans un solvant aprotique polaire comme le diméthylformamide (DMF).

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le noyau de quinazolinone, produisant potentiellement des dérivés alcooliques.

Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions communs

Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.

Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄).

Substitution : Agents halogénants (par exemple, brome, chlore) et nucléophiles (par exemple, amines, thiols) dans des conditions appropriées.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés de quinazolinone substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en ciblant en particulier les kinases et autres protéines régulatrices.

Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.

Mécanisme d'action

Le composé exerce ses effets principalement par interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le noyau de quinazolinone est connu pour interagir avec les enzymes kinases, inhibant leur activité et affectant ainsi les voies de signalisation cellulaire. Les groupes méthoxy et phénoxyphényle améliorent l'affinité de liaison et la spécificité du composé envers ces cibles.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways. The methoxy and phenoxyphenyl groups enhance the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Composés similaires

N-phényl-2-(4-oxoquinazolin-3(4H)-yl)acétamide : N'a pas les groupes méthoxy et phénoxyphényle, ce qui entraîne une activité biologique différente.

6,7-diméthoxy-4-oxoquinazoline : Une structure plus simple sans les fragments acétamide et phénoxyphényle.

N-(4-phénoxyphényl)acétamide : Ne contient pas le noyau de quinazolinone.

Unicité

N-(4-phénoxyphényl)-2-(6,7-diméthoxy-4-oxoquinazolin-3(4H)-yl)acétamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des activités biologiques spécifiques et en font un composé polyvalent pour diverses applications. Sa structure permet plusieurs points de modification chimique, ce qui améliore son utilité dans le développement de médicaments et d'autres domaines de la recherche scientifique.

Propriétés

Formule moléculaire |

C24H21N3O5 |

|---|---|

Poids moléculaire |

431.4 g/mol |

Nom IUPAC |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C24H21N3O5/c1-30-21-12-19-20(13-22(21)31-2)25-15-27(24(19)29)14-23(28)26-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,26,28) |

Clé InChI |

RWXZCGZTHGYOKC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)

![N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10984277.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984282.png)

![1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10984289.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)

![6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984300.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)

![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)

![3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984320.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10984327.png)

![3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10984334.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10984337.png)

![1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide](/img/structure/B10984339.png)